N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide
CAS No.:
Cat. No.: VC9212124
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide -](/images/structure/VC9212124.png)
Specification
Molecular Formula | C18H19N3O |
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Molecular Weight | 293.4 g/mol |
IUPAC Name | N-[(1-benzylbenzimidazol-2-yl)methyl]propanamide |
Standard InChI | InChI=1S/C18H19N3O/c1-2-18(22)19-12-17-20-15-10-6-7-11-16(15)21(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22) |
Standard InChI Key | FEIIIGHSNBCMHG-UHFFFAOYSA-N |
SMILES | CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Canonical SMILES | CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Introduction
Molecular Structure and Chemical Identity
IUPAC Nomenclature and Formula
The systematic IUPAC name for this compound is N-{[1-(phenylmethyl)-1H-benzimidazol-2-yl]methyl}propanamide, reflecting its benzyl (phenylmethyl) substitution at the 1-position of the benzimidazole ring and the propanamide group at the 2-position. Its molecular formula is C₁₉H₁₉N₃O, with a calculated molecular weight of 305.38 g/mol .
Structural Features
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Benzimidazole Core: A bicyclic aromatic system comprising fused benzene and imidazole rings.
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Benzyl Substituent: A phenylmethyl group attached to the nitrogen at the 1-position of the benzimidazole.
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Propanamide Side Chain: A three-carbon amide linked to the 2-position via a methylene (–CH₂–) bridge .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Nucleophilic Substitution: Reacting 1-benzyl-2-(chloromethyl)benzimidazole with propanamide in the presence of a base (e.g., triethylamine).
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Coupling Reactions: Using 1-benzylbenzimidazole-2-carboxylic acid with propan-1-amine via carbodiimide-mediated amide bond formation .
Stepwise Synthesis (Hypothetical)
Step 1: Synthesis of 1-benzyl-2-(chloromethyl)benzimidazole
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Reagents: Benzimidazole, benzyl chloride, potassium carbonate, chloromethyl ethyl ether.
Step 2: Amide Formation
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Reagents: Propanamide, triethylamine, dimethylformamide (DMF).
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Conditions: Stir at 80°C for 12 hours, followed by purification via column chromatography .
Table 2: Synthetic Yield Comparison of Analogous Compounds
Starting Material | Yield (%) | Purity (%) | Reference |
---|---|---|---|
2-Chloromethylbenzimidazole | 72 | 95 | |
2-Methylbenzyl derivative | 68 | 92 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s high lipophilicity (XLogP3 ≈ 3.2) suggests poor aqueous solubility, consistent with analogs showing solubility <10 µg/mL at physiological pH . Computational models predict moderate blood-brain barrier permeability due to its molecular weight <500 Da and LogP <5 .
Metabolic Stability
Benzimidazole derivatives are typically metabolized via hepatic cytochrome P450 enzymes, particularly CYP3A4. The propanamide side chain may undergo hydrolysis to propanoic acid, as observed in structurally related compounds .
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